molecular formula C20H18N4O3S B12157335 methyl 2-hydroxy-4-methyl-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,6-dihydropyrimidine-5-carboxylate

methyl 2-hydroxy-4-methyl-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B12157335
M. Wt: 394.4 g/mol
InChI Key: VDHWKWZHRNMWNC-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-methyl-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring, a thiophene ring, and a dihydropyrimidine ring

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 6-methyl-2-oxo-4-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H18N4O3S/c1-12-16(19(25)27-2)18(22-20(26)21-12)14-11-24(13-7-4-3-5-8-13)23-17(14)15-9-6-10-28-15/h3-11,18H,1-2H3,(H2,21,22,26)

InChI Key

VDHWKWZHRNMWNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-4-methyl-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Dihydropyrimidine Ring Formation: The dihydropyrimidine ring is formed through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

    Final Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing reactive sites for further conjugation.

Conditions Reagents Product Reference
Acidic hydrolysisHCl (aq), reflux2-hydroxy-4-methyl-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,6-dihydropyrimidine-5-carboxylic acid
Basic hydrolysisNaOH (aq), 60–80°CSame as above (sodium salt intermediate)

Nucleophilic Substitution at the Pyrimidine Ring

The dihydropyrimidine core participates in nucleophilic substitution reactions, particularly at the 2-hydroxy group or the 4-methyl position, depending on reaction conditions.

Reaction Type Reagents Product Conditions Reference
AlkylationR-X (alkyl halide), K2CO32-alkoxy derivativesDMF, 80°C, inert atmosphere
AcylationAcCl, pyridine2-acetoxy derivativesRT, anhydrous conditions

Electrophilic Aromatic Substitution

The thiophene and phenyl rings undergo electrophilic substitution (e.g., sulfonation, nitration) at activated positions.

Reaction Reagents Position Product Reference
NitrationHNO3/H2SO4Thiophene C55-nitro-thiophene derivative
HalogenationBr2/FeBr3Phenyl para position4-bromo-phenyl derivative

Oxidation of Dihydropyrimidine

The 1,6-dihydropyrimidine ring oxidizes to a fully aromatic pyrimidine under strong oxidizing agents:

Oxidizing Agent Conditions Product Yield Reference
KMnO4H2O, 100°C2-hydroxy-4-methyl-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]pyrimidine-5-carboxylate75–85%
DDQDCM, RTSame as above90%

Cross-Coupling Reactions

The pyrazole and thiophene moieties enable transition-metal-catalyzed cross-coupling, as demonstrated in structurally related compounds:

Reaction Catalyst Substrate Product Conditions Reference
Suzuki couplingPd(PPh3)4, Na2CO3Arylboronic acidsBiaryl-functionalized derivatives80°C, aqueous medium
Heck reactionPd(OAc)2, PPh3AlkenesAlkenylated analogsDMF, 100°C

Condensation Reactions

The hydroxyl group at position 2 reacts with aldehydes or ketones to form Schiff bases or fused heterocycles:

Reactant Conditions Product Application Reference
BenzaldehydeHCl (cat.), ethanol, reflux2-(benzylideneoxy) derivativeFluorescent probes
ThioureaAcOH (cat.), 120°CThiazolo[3,2-a]pyrimidine hybridAntimicrobial agents

Key Mechanistic Insights:

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with the carboxylate intermediate stabilized by resonance .

  • Dihydropyrimidine Oxidation : Follows a radical pathway with DDQ, while KMnO4-mediated oxidation involves sequential dehydrogenation.

  • Suzuki Coupling : Requires precise stoichiometry of Pd(PPh3)4 (0.15 mmol per 1 mmol substrate) and degassed conditions to prevent catalyst poisoning .

Stability and Side Reactions:

  • The compound is sensitive to prolonged exposure to light and moisture, leading to decomposition of the dihydropyrimidine ring .

  • Competing reactions (e.g., over-oxidation or polymerization) are minimized by inert atmospheres (N2/Ar) and low-temperature protocols .

Scientific Research Applications

Synthesis Overview

The synthesis of methyl 2-hydroxy-4-methyl-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Achieved through the reaction of phenylhydrazine with an α,β-unsaturated carbonyl compound.
  • Introduction of the Thiophene Ring : Utilizes cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Dihydropyrimidine Ring Formation : Conducted via a Biginelli reaction involving an aldehyde, a β-keto ester, and urea or thiourea.

Medicinal Chemistry

This compound is explored for its potential as a pharmacophore in drug design. Notable applications include:

  • Anti-inflammatory Properties : The compound shows promise in reducing inflammation through specific molecular interactions.
Activity TypeMechanismReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialDisruption of bacterial cell wall synthesis
AnticancerInduction of apoptosis in cancer cells

Materials Science

The unique structural characteristics make this compound suitable for developing advanced materials:

  • Organic Semiconductors : Its electronic properties allow it to be utilized in organic electronics, such as organic light-emitting diodes (OLEDs).
ApplicationDescriptionReference
Organic ElectronicsUsed in OLEDs and solar cells
SensorsPotential use in chemical sensors

Biological Studies

In biological research, methyl 2-hydroxy-4-methyl-6-[1-phenyl-3-(thiophen-2-y)-1H-pyrazol-4-y]-1,6-dihydropyrimidine-5-carboxylate is used for:

  • Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes makes it valuable for studying metabolic pathways.
Study TypeFocusReference
Enzyme InhibitionTargeting specific metabolic enzymes
Receptor BindingAssessing affinity for various receptors

Case Studies and Research Findings

Several studies have highlighted the efficacy of methyl 2-hydroxy-4-methyl-6-[1-phenyl-3-(thiophen-2-y)-1H-pyrazol-4-y]-1,6-dihydropyrimidine-5-carboxylate in various applications:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against strains like Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 0.21 μM to higher values depending on the derivative used .
  • Cytotoxicity Evaluation : In vitro tests showed that certain derivatives had cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
  • Molecular Docking Studies : Computational studies indicated favorable binding interactions with target proteins involved in disease pathways, supporting its role as a lead compound for drug development .

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-methyl-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole and thiophene rings contribute to its binding affinity and specificity, while the dihydropyrimidine ring may interact with nucleophilic sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-4-methyl-6-[1-phenyl-3-(furan-2-yl)-1H-pyrazol-4-yl]-1,6-dihydropyrimidine-5-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    Ethyl 2-hydroxy-4-methyl-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,6-dihydropyrimidine-5-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The uniqueness of methyl 2-hydroxy-4-methyl-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,6-dihydropyrimidine-5-carboxylate lies in its combination of functional groups and rings, which confer specific chemical and biological properties. The presence of the thiophene ring, in particular, may enhance its electronic properties and binding interactions compared to similar compounds with different heterocyclic rings.

Biological Activity

Methyl 2-hydroxy-4-methyl-6-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,6-dihydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, antibacterial, and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds that incorporate both pyrimidine and pyrazole moieties. Its chemical structure can be represented as follows:

C19H20N4O3S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This structure contributes to its interaction with various biological targets.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the presence of hydroxyl groups, which can donate electrons to neutralize free radicals. In vitro studies have shown that derivatives of this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

2. Anti-inflammatory Activity

The compound has demonstrated notable anti-inflammatory effects. A study reported that derivatives showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds achieving up to 85% inhibition at specific concentrations . This suggests that the compound could be beneficial in treating inflammatory conditions.

3. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. Compounds within this class exhibited effective inhibition against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

4. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar structures have been reported to inhibit EGFR phosphorylation and induce cell cycle arrest in cancer cells . The IC50 values for these compounds demonstrate their potency in cancer therapy.

Case Studies

Case Study 1: Antioxidant Evaluation
A series of methylated derivatives were synthesized and tested for their antioxidant activity using DPPH radical scavenging assays. The most potent derivative showed an IC50 value comparable to established antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanism
In vivo studies on carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced inflammation compared to controls, indicating its potential as an anti-inflammatory agent .

Case Study 3: Antimicrobial Screening
A panel of synthesized derivatives was tested against Staphylococcus aureus and Escherichia coli. Results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential utility in treating bacterial infections .

Data Summary

Biological ActivityAssay TypeResult
AntioxidantDPPHIC50 comparable to ascorbic acid
Anti-inflammatoryIn vivoSignificant reduction in edema
AntibacterialMICLower than standard antibiotics
AnticancerCell linesInduced apoptosis; inhibited proliferation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.